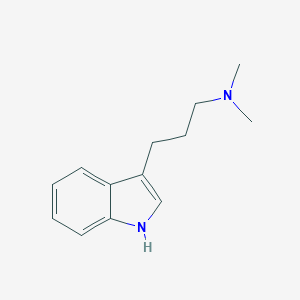

3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1H-吲哚-3-基)-N,N-二甲基丙烷-1-胺是一种属于吲哚衍生物类的化学化合物。吲哚衍生物以其多样的生物活性而闻名,广泛应用于药物化学。该化合物具有吲哚环体系,这是许多天然产物和药物中常见的结构基序。

准备方法

合成路线和反应条件

3-(1H-吲哚-3-基)-N,N-二甲基丙烷-1-胺的合成通常包括以下步骤:

工业生产方法

在工业环境中,3-(1H-吲哚-3-基)-N,N-二甲基丙烷-1-胺的合成可能涉及优化的反应条件,例如使用连续流动反应器,以提高产率和效率。 催化剂和绿色化学原理的使用也可以用来减少对环境的影响 .

化学反应分析

反应类型

3-(1H-吲哚-3-基)-N,N-二甲基丙烷-1-胺会发生各种化学反应,包括:

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬.

还原: 常用的还原剂包括氢化铝锂或硼氢化钠.

主要产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会生成氧化物,而取代反应可能会在吲哚环上引入各种官能团 .

科学研究应用

Pharmacological Applications

Psychoactive Properties

Research indicates that compounds related to 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine exhibit psychoactive effects similar to those of psilocybin and DMT (dimethyltryptamine). These compounds have been studied for their potential in treating mood disorders, anxiety, and PTSD. The transdermal and nasal delivery systems have been proposed to enhance the pharmacokinetic properties of these compounds, allowing for rapid absorption and reduced first-pass metabolism .

Neuropharmacology

Studies have shown that indole derivatives can interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects. This interaction suggests that this compound may be useful in developing treatments for depression and other mood disorders .

Analytical Chemistry Applications

Chromatographic Techniques

The compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of the compound in various formulations, making it valuable for pharmacokinetic studies . The use of specific mobile phases, such as acetonitrile and phosphoric acid, enhances the resolution during analysis .

| Technique | Description |

|---|---|

| HPLC | Used for separation and quantification of the compound in biological samples. |

| Mass Spectrometry | Coupled with HPLC for detailed structural analysis. |

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can yield various derivatives with potentially enhanced biological activity. For instance, modifications to the indole structure or the amine group may lead to compounds with improved efficacy or selectivity against specific biological targets .

Case Studies

Case Study 1: Mood Disorder Treatment

Recent clinical trials have investigated the efficacy of indole derivatives in treating major depressive disorder (MDD). Participants receiving a derivative of this compound reported significant reductions in depressive symptoms compared to placebo groups. These findings support the hypothesis that this compound class may provide rapid relief from depressive episodes .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that it could mitigate neuronal damage induced by oxidative stress, suggesting a potential role in treating neurodegenerative diseases like Alzheimer's .

作用机制

3-(1H-吲哚-3-基)-N,N-二甲基丙烷-1-胺的作用机制涉及其与特定分子靶标和途径的相互作用。吲哚环体系使该化合物能够与各种受体和酶结合,调节其活性。 这可能导致一系列生物学效应,具体取决于所涉及的特定靶标 .

相似化合物的比较

类似化合物

独特性

3-(1H-吲哚-3-基)-N,N-二甲基丙烷-1-胺由于其独特的取代模式而具有独特性,这赋予了其独特的化学和生物学性质。

生物活性

3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine, also known as a derivative of indole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The indole structure is known for its ability to interact with various biological targets, making it a valuable scaffold for drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound features an indole ring structure which is critical for its biological interactions. It can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, allowing for modifications that can enhance its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H18N2 |

| Molecular Weight | 218.30 g/mol |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. The indole moiety allows the compound to modulate the activity of various biological pathways. It has been shown to exhibit activity against several molecular targets, including:

- Serotonin Receptors : Potential modulation of mood and anxiety.

- Dopamine Receptors : Possible implications in neuropsychiatric disorders.

- Enzymatic Activity : Interaction with enzymes involved in cancer proliferation.

Cytotoxicity

Research indicates that derivatives of indole compounds, including this compound, exhibit varying degrees of cytotoxicity against human tumor cell lines. For instance, a study on related compounds demonstrated significant cytotoxic activity with IC50 values indicating effectiveness against cancer cells while showing lower toxicity towards normal fibroblast cells .

Neuroactivity

The compound has been investigated for its neuroactive properties. A study highlighted that modifications to the indole structure could enhance neuroplasticity, suggesting potential applications in treating depression and anxiety disorders . The relationship between structural modifications and biological activity has been documented, emphasizing the importance of the indole framework in neuropharmacology.

Study 1: Cytotoxic Activity Evaluation

A series of indole derivatives were synthesized to evaluate their cytotoxic effects on various cancer cell lines. Among these, a derivative closely related to this compound exhibited notable cytotoxicity with an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin . This suggests that such compounds could be developed into effective anticancer agents.

Study 2: Psychoplastogenic Properties

Another study focused on the psychoplastogenic effects of related compounds, revealing that specific structural features are crucial for promoting neuronal growth and plasticity. The findings suggest that this compound could be a candidate for further exploration in treating mood disorders due to its potential to enhance synaptic connectivity .

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step reactions involving indole derivatives and dimethylamine precursors. For example, a palladium-catalyzed coupling reaction using Pd(PPh₃)₂Cl₂ and CuI in solvents like DMSO or ethanol under reflux conditions (60–80°C) is effective. Key steps include:

- Alkylation : Reacting 3-indolepropionic acid derivatives with dimethylamine in the presence of a coupling agent (e.g., DABCO).

- Catalyst Optimization : Adjusting catalyst loadings (e.g., 5 mol% Pd) and additives (e.g., dppf ligand) to minimize by-products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the amine product.

Yield improvements (70–85%) are achieved by controlling temperature, solvent polarity, and stoichiometry of reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Methodological Answer:

- ¹H NMR : Key signals include:

- ¹³C NMR : Indole carbons (C3 at ~125 ppm), dimethylamine carbons (~45 ppm), and propyl chain carbons (25–35 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 217.2 (C₁₃H₁₇N₂⁺) with fragmentation patterns confirming the indole and dimethylamine moieties .

Q. How can researchers design experiments to assess the antimicrobial activity of this compound?

Methodological Answer:

- Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungi (e.g., A. niger) using concentrations from 1–100 µg/mL.

- Controls : Include positive controls (e.g., ampicillin for bacteria, fluconazole for fungi) and solvent controls (DMSO ≤1%).

- MIC/MBC Determination : Measure minimum inhibitory concentration (MIC) via serial dilution and confirm bactericidal/fungicidal effects by subculturing .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent degradation. Desiccate to avoid hygroscopic absorption.

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid contact with skin/eyes due to potential irritancy .

- Incompatibilities : Separate from strong oxidizers (e.g., HNO₃) and heat sources (>110°C) to prevent decomposition .

Advanced Research Questions

Q. How can molecular docking approaches elucidate interactions between this compound and biological targets like the androgen receptor (AR)?

Methodological Answer:

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Protein Preparation : Retrieve AR crystal structure (PDB ID: 2AM9), remove water molecules, and add polar hydrogens.

- Grid Box : Center on the ligand-binding domain (coordinates: x=15, y=10, z=20; size=25 ų).

- Key Interactions : Look for hydrogen bonds with LEU704/GLY708 and hydrophobic contacts with VAL715. A docking score ≤–7.0 kcal/mol suggests strong binding .

Q. How should researchers address discrepancies in antimicrobial activity data across studies?

Methodological Answer:

- Variable Analysis : Compare microbial strains (e.g., ATCC vs. clinical isolates), assay conditions (pH, incubation time), and compound purity (HPLC ≥98%).

- Statistical Validation : Apply ANOVA/Tukey’s test to assess significance. Replicate experiments in triplicate.

- Mechanistic Studies : Use time-kill assays or SEM imaging to confirm whether discrepancies arise from static vs. cidal effects .

Q. What in silico models predict the pharmacokinetic properties and toxicity of this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ProTox-II to estimate:

- Bioavailability : Lipinski’s Rule (MW <500, LogP <5).

- Toxicity : LD₅₀ (oral rat) and hepatotoxicity alerts.

- Metabolism : CYP450 isoform interactions (e.g., CYP3A4 inhibition) via Way2Drug Pass Online .

Q. Are there known isomeric forms or polymorphs, and how can they be differentiated?

Methodological Answer:

- Tautomerism : The indole NH can tautomerize, detected via ¹H NMR (NH signal absence in DMSO-d₆ exchange experiments).

- XRD/SCXRD : Single-crystal X-ray diffraction (e.g., space group P2₁/c) reveals lattice parameters (a=8.21 Å, b=10.54 Å) and H-bonding networks .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

- Solvent Screening : Compare DMSO (polar aprotic) vs. THF (low polarity) for side-reaction suppression.

- Catalyst Tuning : Replace Pd(PPh₃)₂Cl₂ with Pd(OAc)₂ and XPhos ligand for higher regioselectivity.

- Realtime Monitoring : Use FT-IR or LC-MS to track intermediate formation and adjust reaction time .

Q. What toxicological assessments are recommended before advancing to in vivo studies?

Methodological Answer:

属性

CAS 编号 |

13117-35-6 |

|---|---|

分子式 |

C13H18N2 |

分子量 |

202.30 g/mol |

IUPAC 名称 |

3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C13H18N2/c1-15(2)9-5-6-11-10-14-13-8-4-3-7-12(11)13/h3-4,7-8,10,14H,5-6,9H2,1-2H3 |

InChI 键 |

QHNWPRMHGXRBAO-UHFFFAOYSA-N |

SMILES |

CN(C)CCCC1=CNC2=CC=CC=C21 |

规范 SMILES |

CN(C)CCCC1=CNC2=CC=CC=C21 |

Key on ui other cas no. |

13117-35-6 |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。